molecular formula C14H9F3N2O2 B11955774 N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline

N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline

Cat. No.: B11955774
M. Wt: 294.23 g/mol
InChI Key: DILJLVRUWKDPBX-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is a Schiff base compound synthesized via the condensation of 3-(trifluoromethyl)aniline with 4-nitrobenzaldehyde. Schiff bases are characterized by their imine (-C=N-) linkage, which confers unique electronic and structural properties, making them valuable in pharmaceuticals, materials science, and catalysis. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the nitro (-NO₂) group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C14H9F3N2O2

Molecular Weight

294.23 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C14H9F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)18-9-10-4-6-13(7-5-10)19(20)21/h1-9H

InChI Key

DILJLVRUWKDPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Ethanol : Preferred for high yields due to its ability to stabilize intermediates via hydrogen bonding.

  • Dichloromethane : Useful for ambient conditions but requires longer reaction times.

Catalysts

  • Acetic Acid : Enhances nucleophilicity of the amine and protonates the aldehyde carbonyl, accelerating condensation.

Water Removal

  • Azeotropic Distillation : Removes water during reflux, pushing the equilibrium toward the imine product.

  • Molecular Sieves : Effective in nonpolar solvents but less efficient than azeotropic methods.

Challenges and Limitations

  • Stereochemical Isomerism : The Schiff base may form E or Z isomers, though the E configuration dominates due to steric and electronic factors.

  • Side Reactions : Over-nitration or decomposition of the trifluoromethyl group under harsh conditions.

  • Purification : Recrystallization from acetonitrile or ethanol is critical to isolate pure product.

Data Summary

Table 2: Representative Yields and Conditions

StudySolventCatalystTime (h)Yield (%)Reference
Ethanol/RefluxEthanolAcOH3–671
CH₂Cl₂/Molecular SievesCH₂Cl₂None48N/A
AcetonitrileACNNoneN/AN/A

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N-(4-aminobenzylidene)-3-(trifluoromethyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties
Research indicates that compounds similar to N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline exhibit anti-inflammatory activities. For instance, derivatives of benzylideneaniline have been shown to alleviate inflammation and treat conditions such as arthritis and radiation-induced erythemas through topical administration. These compounds work by inhibiting the development of inflammation and associated symptoms effectively without the side effects commonly seen with steroidal treatments .

Antimicrobial Activity
Studies have also investigated the antimicrobial properties of nitro-substituted anilines, including this compound. A related study demonstrated that derivatives with similar structures showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. This suggests that modifications in the structure can enhance the efficacy against resistant strains of bacteria .

Material Science

Fluorescent Dyes
this compound has potential applications as a fluorescent dye due to its unique electronic properties. The trifluoromethyl group contributes to the compound's electron-withdrawing characteristics, enhancing its fluorescence properties, making it suitable for applications in sensors and imaging technologies .

Polymeric Materials
The compound can also be utilized in the synthesis of polymeric materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it valuable for developing advanced materials used in electronics and coatings .

Case Studies

Study Focus Findings
Study on Anti-Inflammatory EffectsIn vivo testing on rodentsDemonstrated significant reduction in ear edema when treated with this compound derivatives .
Antimicrobial Activity AssessmentTesting against M. tuberculosisShowed MIC values indicating effective inhibition of bacterial growth, suggesting potential as an antitubercular agent .
Fluorescent Properties EvaluationSpectroscopic analysisConfirmed enhanced fluorescence due to trifluoromethyl substitution, indicating utility in sensor applications .

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the arylidene substituent attached to the imine nitrogen. Key examples include:

Compound Name Substituent on Arylidene Group Molecular Weight (g/mol) Key Properties/Applications
N-(Naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline Naphthyl 333.3 Crystalline (orthorhombic), moderate antimicrobial activity
4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline Piperazinylmethyl 273.3 Pharmaceutical intermediate, enhanced solubility due to basic nitrogen
N-(Pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline Isoxazole-pyridyl 426.4 Low yield (12%), potential kinase inhibition
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline 4-Nitrobenzylidene 310.3 High thermal stability, strong electron-withdrawing effects

Key Observations :

  • Electron Effects : The nitro group in the target compound enhances electron-deficient character compared to naphthyl (electron-rich) or piperazinyl (electron-donating) substituents. This may improve stability in oxidative environments .
  • Solubility : Piperazinyl analogs exhibit higher aqueous solubility due to protonatable nitrogen, whereas nitro-substituted derivatives are more lipophilic .

Insights :

  • Nitro-substituted analogs exhibit superior antifungal activity due to enhanced membrane permeability from -NO₂ and -CF₃ groups .
  • Piperazinyl derivatives, while less potent against fungi, are prioritized in drug synthesis for their pharmacokinetic profiles .

Crystallographic and Computational Studies

  • Crystallinity : Naphthyl-substituted analogs form orthorhombic crystals, whereas nitro derivatives often exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Computational Modeling : Density functional theory (DFT) studies suggest the nitro group reduces HOMO-LUMO gaps, enhancing charge-transfer capabilities in photophysical applications .

Biological Activity

N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a trifluoromethyl group, which contribute to its unique chemical properties. The presence of these functional groups enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, thereby affecting their function .

Key Mechanisms:

  • Redox Reactions : The nitro group can be reduced to an amino group, altering the compound's reactivity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Flow cytometry analyses revealed that the compound can arrest the cell cycle at the G2/M phase, leading to increased rates of apoptosis .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
MCF-725.72Induction of apoptosis
MDA-MB-23123-33Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests, indicating significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus8
Escherichia coli32

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 cells showed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to tubulin destabilization, which is critical in cancer cell proliferation.
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth compared to control groups. This suggests its potential as a therapeutic agent in oncology .

Q & A

Q. Key factors affecting yield :

  • Catalyst choice : ZnFe₂O₄ enhances reaction efficiency by promoting proton transfer and water elimination .
  • Temperature : Microwave irradiation (80–100°C) accelerates kinetics compared to conventional reflux (~70°C) .
  • Purification : Ethanol recrystallization ensures high purity (>98%) .

Q. Table 1: Synthesis Method Comparison

MethodCatalystTemperatureTimeYield (%)Purity (%)
Conventional refluxZnFe₂O₄70°C2–4 h85–9098
Microwave-assistedZnFe₂O₄80–100°C20–30 min>9098

Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton/environment signals (e.g., trifluoromethyl at δ ~120 ppm in ¹³C NMR) .
    • FT-IR : Confirms imine bond (C=N stretch at ~1600–1650 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray crystallography :
    • SHELX refinement : Resolves orthorhombic crystal systems (space group Pbca) with Z = 8, validated via ORTEP-3 for graphical representation .
    • Key parameters : Bond lengths (C-N: ~1.28 Å) and angles (C-N-C: ~120°) confirm planar geometry .

Advanced: How do computational studies (e.g., DFT) contribute to understanding the electronic properties of this Schiff base?

Answer:
DFT calculations (B3LYP/6-311++G(d,p)) elucidate electronic behavior:

  • HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity and charge transfer potential .
  • Electrostatic potential maps : Highlight electron-deficient nitro and trifluoromethyl groups, guiding nucleophilic attack predictions .
  • Hyperpolarizability : First-order β values (~2.5 × 10⁻³⁰ esu) suggest nonlinear optical (NLO) applications .

Q. Methodological steps :

Optimize geometry using Gaussian 02.

Calculate vibrational frequencies to confirm minima.

Analyze frontier molecular orbitals (FMOs) via GaussView .

Advanced: What methodologies are used to analyze the antimicrobial efficacy of this compound against fungal pathogens?

Answer:

  • Agar diffusion assays : Test antifungal activity (e.g., Aspergillus niger, Candida albicans) by measuring inhibition zones (ZOI) at 50–100 µg/mL .
  • Structure-activity relationship (SAR) :
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance membrane disruption via dipole interactions .
    • Comparative studies show ZOI increases by 20% when -CF₃ is para to the imine bond .

Q. Table 2: Antifungal Activity Data

Fungal StrainZOI (mm) at 100 µg/mLMIC (µg/mL)
Aspergillus niger18 ± 1.250
Candida albicans15 ± 0.875

Advanced: How can researchers address contradictions in crystallographic data obtained from different refinement software?

Answer:
Discrepancies in bond lengths/angles (e.g., C-N variations ±0.02 Å) arise from refinement algorithms:

  • SHELXL vs. OLEX2 : SHELXL’s least-squares refinement may diverge from OLEX2’s real-space methods .
  • Resolution limits : High-resolution data (<1.0 Å) reduce errors; twinned crystals require SHELXD for phase correction .

Q. Best practices :

Cross-validate with multiple programs (e.g., SHELX, PHENIX).

Apply Rigid Body refinement for low-resolution datasets .

Report R factors (R₁ < 5% for high-quality data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.